molecular formula C8H11ClN2O2S B1419445 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride CAS No. 1193388-78-1

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Cat. No. B1419445
CAS RN: 1193388-78-1
M. Wt: 234.7 g/mol
InChI Key: YXQKQOXLIGPUCB-UHFFFAOYSA-N
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Description

“2,3-dihydro-1H-indole-5-sulfonamide hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2S . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound has been studied for its potential use in medical applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole ring is a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.70 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass is 234.0229765 g/mol . It has a topological polar surface area of 80.6 Ų .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrases : 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride has been identified as an inhibitor of carbonic anhydrases. These enzymes are significant in many physiological processes, and their inhibition can have therapeutic implications in diseases like glaucoma, epilepsy, and certain types of tumors (Güzel et al., 2010).

  • Potential in Antimycobacterial Agents : The compound has shown effectiveness against β-carbonic anhydrases from Mycobacterium tuberculosis, suggesting its potential use in developing antimycobacterial agents (Güzel et al., 2009).

Molecular Imaging and Cancer Detection

  • Application in Optical Imaging for Cancer Detection : A derivative of this compound was developed as a water-soluble near-infrared dye. This dye demonstrated potential applications in molecular-based beacons for cancer detection using optical imaging (Pham et al., 2005).

Chemotherapeutic Potential

  • Impact on Cell Cycle and Cancer Cell Proliferation : Certain indole sulfonamides, including derivatives of this compound, have been found to exhibit antimitotic activities, disrupting tubulin polymerization and thus affecting cancer cell proliferation and cell cycle progression (Owa et al., 2002).

Bioconjugation for Therapeutic Applications

  • Bioconjugation and Stability : The compound's derivatives have been explored for their stability and potential in bioconjugation, which is critical for the development of targeted therapeutics (Pham et al., 2005).

Biochemical Analysis

Biochemical Properties

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and sulfonamide-binding proteins . These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, thereby modulating their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with cellular toxicity and metabolic disturbances in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence the activity of enzymes involved in the sulfonamide metabolic pathway, thereby affecting the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and distribution of the compound, ensuring its proper localization within cells. The compound can accumulate in specific tissues, depending on the expression levels of these transporters.

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound interacts with its target biomolecules within the appropriate cellular context.

properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQKQOXLIGPUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193388-78-1
Record name 1H-Indole-5-sulfonamide, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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